molecular formula C8H6ClN3O3 B1465215 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1354952-25-2

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B1465215
CAS No.: 1354952-25-2
M. Wt: 227.6 g/mol
InChI Key: WMCUWNPKBHNFLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide” is C8H6ClN3O3 and its molecular weight is 227.6 . The structure contains a furan ring, an oxadiazole ring, and an acetamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. Its molecular formula is C8H6ClN3O3 and its molecular weight is 227.6 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of various derivatives of 2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves reactions under specific conditions to create compounds with potential biological activities. These compounds are characterized using techniques such as Mass, NMR, and FTIR spectroscopy to confirm their structures. The research demonstrates the successful synthesis of novel compounds exhibiting good antibacterial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Nagarsha et al., 2023).

Antimicrobial Activity

Several studies have synthesized derivatives of this compound to assess their antimicrobial efficacy. These compounds have shown significant activity against a range of bacterial and fungal species. For example, Ramalingam et al. (2019) found that synthesized derivatives exhibited notable antibacterial activity, highlighting the potential of these compounds in treating bacterial infections (Ramalingam et al., 2019).

Anticancer Activity

The anticancer properties of this compound derivatives have also been explored. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results. Panchal et al. (2020) designed and synthesized oxadiazole derivatives that inhibited Collapsin response mediator protein 1 (CRMP 1), showing potential as therapeutic agents against small lung cancer (Panchal et al., 2020).

Energetic Materials

Compounds based on 1,3,4-oxadiazole derivatives, including those related to the chemical structure , have been explored for their use as insensitive energetic materials. These studies demonstrate the potential application of such compounds in creating safer and more stable energetic materials (Yu et al., 2017).

Properties

IUPAC Name

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c9-4-6(13)10-8-12-11-7(15-8)5-2-1-3-14-5/h1-3H,4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCUWNPKBHNFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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